N-(2,5-dimethoxyphenyl)-4-(4-hydroxyphenyl)-1-piperazinecarbothioamide
Overview
Description
N-(2,5-dimethoxyphenyl)-4-(4-hydroxyphenyl)-1-piperazinecarbothioamide, also known as "2C-H-NBOMe," is a synthetic compound that belongs to the class of phenethylamines. It is a potent hallucinogenic drug that has gained popularity in recent years due to its psychedelic effects. The chemical structure of 2C-H-NBOMe is similar to other hallucinogenic drugs like LSD and psilocybin, but it has unique properties that make it a promising candidate for scientific research.
Mechanism of Action
The mechanism of action of 2C-H-NBOMe is not fully understood, but it is believed to work by activating serotonin receptors in the brain. Specifically, it has a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. Activation of this receptor leads to the release of neurotransmitters like dopamine and norepinephrine, which are associated with feelings of euphoria and increased energy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2C-H-NBOMe are complex and not fully understood. Studies have shown that it can cause changes in brain activity, including alterations in the activity of certain neurotransmitters and changes in blood flow to different regions of the brain. It has also been found to have effects on heart rate, blood pressure, and body temperature.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2C-H-NBOMe in laboratory experiments is its potency and selectivity for certain receptors in the brain. This makes it a useful tool for investigating the role of these receptors in various physiological and behavioral processes. However, its potency also makes it potentially dangerous, and caution must be taken when handling and administering the compound.
Future Directions
There are many potential future directions for research on 2C-H-NBOMe. One area of interest is its potential therapeutic applications in the treatment of mental health disorders like depression and anxiety. Another area of interest is its effects on brain function and the underlying mechanisms that mediate these effects. Further research is needed to fully understand the potential benefits and risks of using 2C-H-NBOMe in scientific research.
Scientific Research Applications
2C-H-NBOMe has been studied extensively in recent years due to its unique properties. It has been found to have potent hallucinogenic effects and is being investigated for its potential therapeutic applications in the treatment of various mental health disorders. Studies have shown that 2C-H-NBOMe has a high affinity for serotonin receptors in the brain, which are involved in regulating mood, cognition, and behavior.
properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-4-(4-hydroxyphenyl)piperazine-1-carbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-24-16-7-8-18(25-2)17(13-16)20-19(26)22-11-9-21(10-12-22)14-3-5-15(23)6-4-14/h3-8,13,23H,9-12H2,1-2H3,(H,20,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVOZGOXHDNSFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=S)N2CCN(CC2)C3=CC=C(C=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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